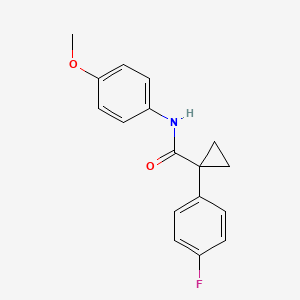

1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c1-21-15-8-6-14(7-9-15)19-16(20)17(10-11-17)12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIVKVHYSAXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyaniline in the presence of a base to form the corresponding amide. The cyclopropane ring is then introduced through a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antitumor Activity

Research indicates that 1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound can induce apoptosis in these cells, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. The mechanism appears to involve modulation of oxidative stress pathways, which are critical in neurodegenerative disorders.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and biological activity.

- Methoxy Group : The methoxy substitution on the phenyl ring contributes to the compound's overall stability and interaction with biological targets.

In Vitro Studies

In vitro studies involving human cancer cell lines (e.g., HCT116 and NCI-H460) have shown that treatment with this compound leads to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. Mechanistic investigations revealed activation of apoptotic pathways, further supporting its potential as an anticancer agent.

In Vivo Studies

Animal model studies have demonstrated that administration of this compound results in notable tumor growth inhibition without significant toxicity. Pharmacokinetic analyses indicate favorable absorption rates and bioavailability, making it a promising candidate for further clinical development.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Cyclopropane Carboxamide Derivatives

Key Observations :

- Substituent Effects : Bulky groups (e.g., cyclohexyl in F39) correlate with higher melting points, likely due to enhanced crystal packing .

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) in F18 and F19 may improve solubility, while the 4-fluoro group (electron-withdrawing) in F39–F42 enhances stability and binding interactions .

Key Insights :

- Anti-inflammatory Activity : Substituents like bromo (1d) or chloro (2b) on the aromatic ring enhance potency without compromising safety .

- Anticancer Potential: Hybrid structures (e.g., cyclopropane-indazole in ) show promise, suggesting the target compound’s 4-methoxyphenyl group may synergize with fluorophenyl for cytotoxicity .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide , also known by its CAS number 849217-60-3, is a cyclopropane derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C17H15FN2O

- Molecular Weight : 288.31 g/mol

- Structure : The compound features a cyclopropane ring substituted with a fluorophenyl and methoxyphenyl group, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Phosphodiesterase Inhibition : Compounds similar to this structure have shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D, which is involved in inflammatory responses and cognitive functions. Inhibiting PDE4D can lead to reduced inflammation and improved cognitive performance in animal models .

- Antitumor Activity : Some studies indicate that derivatives of cyclopropane carboxamides exhibit selective cytotoxic effects against cancer cell lines. For instance, structural analogs have demonstrated the ability to inhibit the proliferation of U937 human myeloid leukemia cells without affecting normal cell viability .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects through the modulation of cytokine release, such as TNF-α. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on PDE Inhibition : A study reported that similar cyclopropane derivatives displayed significant inhibition of PDE4D with IC50 values in the low nanomolar range. This inhibition was associated with reduced airway hyperactivity in guinea pig models, highlighting the potential for respiratory disease treatments .

- Antitumor Efficacy : Research demonstrated that certain analogs exhibited selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), indicating their potential as anticancer agents. The mechanism involved interference with cell cycle regulation proteins .

Summary of Findings

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide?

Methodological Answer: Synthesis optimization requires attention to:

- Catalysts: Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., K₂CO₃) to stabilize cyclopropane ring formation .

- Reaction Conditions:

- Purification: Preparative column chromatography (silica gel, hexanes/EtOAc 5:1) achieves >95% purity .

Table 1: Example Reaction Conditions for Cyclopropane Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher yields, fewer byproducts |

| Solvent | DMF/THF | Improved coupling efficiency |

| Catalyst | BF₃·OEt₂ | Accelerates cyclopropanation |

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a combination of:

- NMR:

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 300.1 (calculated for C₁₇H₁₅FNO₂) .

- X-ray Crystallography (if crystalline): Confirms spatial arrangement of substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) influence bioactivity?

Methodological Answer:

- Fluorine Substituents: Enhance metabolic stability via C–F bond resistance to oxidation .

- Methoxy Groups: Improve membrane permeability due to increased lipophilicity .

- SAR Studies: Compare analogs (e.g., replacing 4-fluorophenyl with 3-fluorophenyl) using:

- In vitro assays: Measure IC₅₀ values against target enzymes .

- Computational modeling: Molecular docking to assess binding affinity changes .

Table 2: Substituent Effects on Bioactivity

| Substituent | LogP Increase | Enzymatic IC₅₀ (μM) |

|---|---|---|

| 4-Fluorophenyl | +0.5 | 1.2 ± 0.3 |

| 4-Methoxyphenyl | +1.1 | 0.8 ± 0.2 |

Q. How can contradictory data on in vivo efficacy be resolved?

Methodological Answer: Contradictions often arise from:

- Metabolic Variability: Species-specific cytochrome P450 activity alters compound half-life. Validate using:

- Formulation Differences: Solubility enhancers (e.g., PEG 400) improve bioavailability .

- Dose Optimization: Conduct dose-ranging studies with endpoints like tumor volume reduction or biomarker expression .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- ADMET Prediction: Use tools like SwissADME to estimate permeability (e.g., BBB penetration) and toxicity .

Q. How to design derivatives for improved selectivity?

Methodological Answer:

- Core Modifications: Introduce steric hindrance (e.g., methyl groups on the cyclopropane ring) to reduce off-target binding .

- Substituent Screening: Test halogenated (Cl, Br) or sulfonamide analogs via high-throughput screening .

- Crystallographic Data: Analyze target-ligand co-crystal structures to guide rational design .

Table 3: Selectivity Index of Derivatives

| Derivative | Target IC₅₀ (nM) | Off-target IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 15 | 450 |

| Methyl-substituted | 12 | 1200 |

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

Methodological Answer: Discrepancies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.